吉尼铂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zeniplatin is a platinum-based chemotherapy agent . It was developed for the treatment of various forms of cancer, including sarcomas, carcinomas, lymphomas, and germ cell tumors . The decision to develop Zeniplatin was based on its broad spectrum of antitumor activity against murine tumors and human xenografts in athymic mice .

Synthesis Analysis

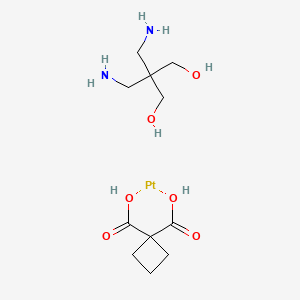

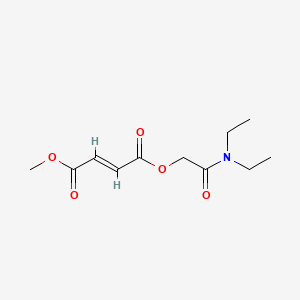

Zeniplatin is synthesized from 2,2-dibromomethyl-1,3-propanediol, which is then reduced with platinum dioxide in ethanol . The resulting compound, 2,2-bis(aminomethyl)-1,3-propanediol, is mixed with potassium dichloroplatinate to form [2,2-bis(aminomethyl)-1,3-propanediol-N,N’]dichloroplatinum . This compound is then mixed with the disilver salt of 1,1-cyclobutanedicarboxylic acid to form Zeniplatin .Molecular Structure Analysis

Zeniplatin has a molecular formula of C11H20N2O6Pt and an average mass of 471.370 Da . It is a platinum complex with a structure that includes a cyclobutanedicarboxylate and a 2,2-bis(aminomethyl)-1,3-propanediol .科学研究应用

癌症化疗

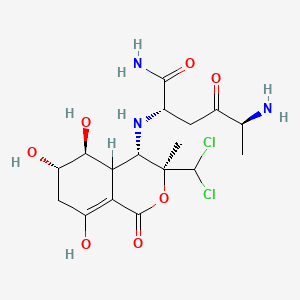

吉尼铂的合成是为了开发活性更高、毒性更低的顺铂类似物 {svg_1}. 由于吉尼铂具有高治疗指数和广泛的抗肿瘤活性,针对裸鼠移植的人类异种移植瘤和鼠类实体瘤模型,它已被用于临床和药代动力学研究 {svg_2}.

晚期卵巢癌的治疗

一项关于吉尼铂的II期临床试验在晚期卵巢癌患者中进行。 该研究考察了吉尼铂作为挽救治疗在先前接受过有机铂类药物治疗的患者中的安全性和活性 {svg_3}. 尽管吉尼铂在铂耐药性卵巢癌中显示出明确但适度的活性,但由于在其他临床试验中观察到严重的肾毒性,其进一步开发被终止 {svg_4}.

DNA结合构象变化的调查

吉尼铂与其他铂配合物一样,可以与DNA结合。 光谱学方法如FTIR、NMR、X射线晶体结构分析和荧光显微镜对于研究铂配合物和DNA结合的构象变化至关重要 {svg_5}.

与其他铂化合物的比较研究

吉尼铂与顺铂和卡铂等其他铂化合物在分布、排泄和副作用方面进行了比较 {svg_6} {svg_7}. 这些比较研究有助于了解吉尼铂相对于其他铂化合物的优缺点。

作用机制

Target of Action

Zeniplatin primarily targets DNA . DNA is the genetic material that carries the instructions used in the growth, development, functioning, and reproduction of all known organisms and many viruses. It is the primary target for many anticancer drugs, including platinum-based drugs like Zeniplatin .

Mode of Action

Zeniplatin is classified as a DNA inhibitor and DNA alkylating agent . Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death. They can 1) transfer alkyl groups to the DNA molecule, causing DNA strands to cross-link

安全和危害

属性

IUPAC Name |

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMDVERDMZLRFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O6Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)

![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)